molecular formula C16H16ClNOS B2745331 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034567-39-8

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No. B2745331
CAS RN: 2034567-39-8
M. Wt: 305.82
InChI Key: JXRUMBNNULNSKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions . The structure of the synthesized compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” was determined using X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of substitution reactions . The compound was obtained by a five-step substitution reaction .

Scientific Research Applications

Crystal Structure Analysis

The research on related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, involves the synthesis and crystal structure analysis, providing foundational knowledge for understanding the molecular interactions and stability of these compounds (P. Sharma et al., 2016).

Antimicrobial Activity

Several studies focus on the synthesis of novel compounds with expected antimicrobial activity. For example, novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been synthesized and showed promising antimicrobial activity (S. Abubshait et al., 2011).

Anti-tubercular Scaffold

Research on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, indicating potential applications in anti-tubercular drug development (Urja D. Nimbalkar et al., 2018).

Molecular Docking and Drug Discovery

The structural studies and molecular docking analyses of compounds, like 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, contribute to the drug discovery process by identifying potential interactions with biological targets (A. Abbasi et al., 2011).

Materials Science Applications

Investigations into the synthesis and applications of related compounds in materials science, such as the development of silicon nanowire bridges in microtrenches, demonstrate the versatility of these chemical frameworks in creating advanced materials with potential electronic applications (R. He et al., 2005).

properties

IUPAC Name

2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRUMBNNULNSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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